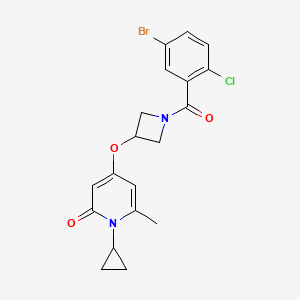

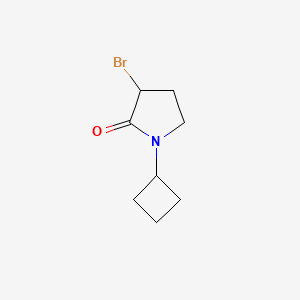

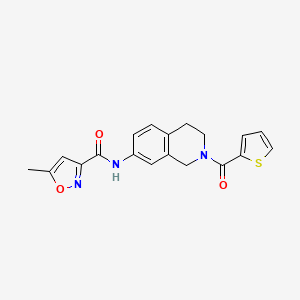

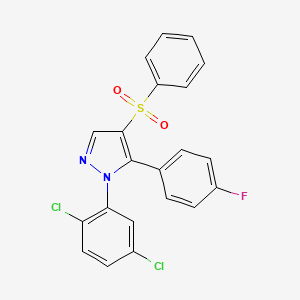

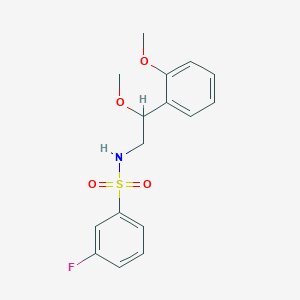

![molecular formula C22H13NO6 B2526784 (Z)-3-Oxo-2-(pyridin-4-ylmethylen)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxol-5-carboxylat CAS No. 622800-98-0](/img/structure/B2526784.png)

(Z)-3-Oxo-2-(pyridin-4-ylmethylen)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxol-5-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

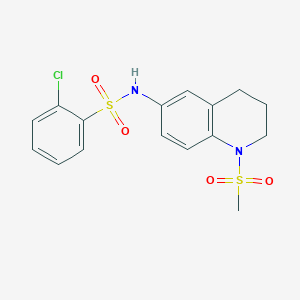

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a useful research compound. Its molecular formula is C22H13NO6 and its molecular weight is 387.347. The purity is usually 95%.

BenchChem offers high-quality (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Benzo[d][1,3]dioxol-gebundene Pyrazolderivate, die durch Reaktion von Chalkonen mit Phenylhydrazin in Gegenwart von absolutem Alkohol als Lösungsmittel synthetisiert werden können, wurden auf ihre antibakterielle Aktivität in vitro untersucht . Einige der neu synthetisierten Verbindungen zeigten im Vergleich zu anderen Verbindungen eine ausgezeichnete antifungale und antibakterielle Aktivität .

Antikrebsaktivität

Eine Reihe von 1-Benzo[1,3]dioxol-5-yl-Indolen, die 3-N-fusionierte Heteroaryl-Moleküle tragen, wurden basierend auf Literaturberichten über die Aktivität von Indolen gegen verschiedene Krebszelllinien entworfen . Diese Verbindungen wurden über eine Pd-katalysierte C-N-Kreuzkupplung synthetisiert und auf ihre Antikrebsaktivität gegen Prostata (LNCaP), Pankreas (MIA PaCa-2) und akute lymphatische Leukämie (CCRF-CEM) Krebszelllinien untersucht .

Antitumoraktivität

Neuartige N-Aryl-5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine wurden synthetisiert und auf ihre Antitumoraktivitäten gegen HeLa-, A549- und MCF-7-Zelllinien untersucht .

Ligandsynthese

Edle Liganden von (E)-N′-(Benzo[d]dioxol-5-ylmethylen)-4-methyl-benzolsulfonhydrazid (BDMMBSH) wurden über eine einfache Kondensationsmethode unter Verwendung von Benzo-[d][1,3]-dioxolcarbaldehyd, Benzolsulfonylhydrazin (BSH) und 4-Methyl-benzolsulfonylhydrazin (4-MBSH) in guter Ausbeute hergestellt .

Arzneimittelentwicklung

Die Verbindung kann als wertvolles Ausgangsmaterial für die Synthese von bioaktiven Verbindungen verwendet werden. Diese Verbindungen stellen eine wichtige Klasse von natürlich vorkommenden Verbindungen dar und das Interesse an ihrer Chemie ist ungebrochen, da sie eine breite Palette von biologischen und therapeutischen Eigenschaften besitzen .

Pharmakologische Forschung

Die Verbindung gilt als pharmakologisch wichtiges Molekül. Eine Vielzahl von heterocyclischen Verbindungen gelten als pharmakologisch wichtige Moleküle. Diese Verbindungen stellen eine wichtige Klasse von natürlich vorkommenden Verbindungen dar und das Interesse an ihrer Chemie ist ungebrochen, da sie eine breite Palette von biologischen und therapeutischen Eigenschaften besitzen .

Wirkmechanismus

Target of Action

Similar compounds have been reported to targetcarcinogenic heavy metal ions , such as lead , and cancer cell lines .

Mode of Action

It has been suggested that similar compounds can inducecell cycle arrest at the S phase and induce apoptosis in cancer cells . Another study suggests that similar compounds can inhibit the NaV1.1 channel .

Biochemical Pathways

It is suggested that similar compounds can causeS-phase and G2/M-phase arrests in cancer cell lines , indicating a potential impact on the cell cycle regulation pathway .

Result of Action

The compound’s action results in significant changes at the molecular and cellular levels. For instance, similar compounds have been reported to induce apoptosis and cause cell cycle arrest in cancer cells . Another study suggests that similar compounds can inhibit the NaV1.1 channel .

Eigenschaften

IUPAC Name |

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13NO6/c24-21-16-3-2-15(11-18(16)29-20(21)9-13-5-7-23-8-6-13)28-22(25)14-1-4-17-19(10-14)27-12-26-17/h1-11H,12H2/b20-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUPNJPATATKPY-UKWGHVSLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC=NC=C5)O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=CC=NC=C5)/O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2526708.png)

![ethyl 4-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2526709.png)

![N~3~-[(1E)-phenylmethylene]pyridine-2,3-diamine](/img/structure/B2526713.png)

![3-(3-{[(4-Methylphenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B2526721.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2526722.png)